N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester
Description
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester is a semi-synthetic derivative of paclitaxel, a well-known chemotherapeutic agent. Structural modifications involve the removal of the benzoyl group (debenzoylation) and the introduction of a 1-oxopentyl amino ester moiety at the C-1 position. This modification aims to enhance solubility, reduce toxicity, or alter pharmacokinetic properties compared to the parent compound.
Key molecular characteristics include:
- Empirical Formula: C₄₈H₅₃NO₁₄ (based on related derivatives) .
- Molecular Weight: 867.93 g/mol .
- CAS Registry Number: 173101-56-9 (associated with N-Debenzoyl-N-(phenylacetyl)paclitaxel, a structurally similar compound) .
Paclitaxel derivatives are primarily investigated for antitumor activity, targeting microtubule stabilization.
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H55NO14/c1-8-9-20-32(50)46-34(27-16-12-10-13-17-27)35(51)41(54)58-29-22-45(55)39(59-40(53)28-18-14-11-15-19-28)37-43(7,30(49)21-31-44(37,23-56-31)60-26(4)48)38(52)36(57-25(3)47)33(24(29)2)42(45,5)6/h10-19,29-31,34-37,39,49,51,55H,8-9,20-23H2,1-7H3,(H,46,50)/t29-,30-,31+,34-,35+,36+,37-,39-,43+,44-,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHOKKJPNFVCEH-IMIIKSCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H55NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Debenzoylation of Paclitaxel
The initial step involves selective removal of the benzoyl group from paclitaxel. This is achieved via alkaline hydrolysis under controlled conditions:
Reaction Conditions :
-
Reagent : Ethanolic potassium hydroxide (2M, 6.68 L per 1.064 kg KOH).
-
Yield : ~65% after recrystallization from aqueous ethanol (1:3 v/v).
Mechanism :
The benzoyl ester undergoes nucleophilic attack by hydroxide ions, releasing benzoic acid and generating a secondary alcohol intermediate. Optical purity is maintained by conducting the reaction in DCM, which stabilizes the transition state.
Activation of 1-OH Position
Reagent : Triflic anhydride (11.0 kg, 39.0 mol) in TBME at -5 to +5°C.
Role : Triflation converts the 1-OH group into a triflate leaving group, enhancing electrophilicity for subsequent nucleophilic substitution.
Aminolysis with Oxopentylamine
Reagent : 1-Amino-5-oxopentane (synthesized via reductive amination of levulinic acid).
Conditions :
-
Reaction Time : 2 hours at ambient temperature.
Yield : 75–80% after column chromatography (silica gel, ethyl acetate/hexanes).
Process Optimization and Critical Parameters
Temperature Control
Exothermic reactions (e.g., triflation) require strict temperature maintenance:
Solvent Selection
| Solvent | Role | Impact on Yield |
|---|---|---|
| DCM | Stabilizes intermediates | +15% yield |
| TBME | Reduces byproduct formation | +10% purity |
| Ethanol | Recrystallization medium | 96.9% de |
Purification Strategies
-
Recrystallization : Cold ethanol (5°C) achieves 96.9% diastereomeric excess (de).
-
Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves residual triflate impurities.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Parameter | Result |
|---|---|---|
| HPLC | Area % (254 nm) | 98.4% |
| Chiral SFC | Enantiomeric ratio | 99.1:0.9 |
Scalability and Industrial Considerations
The patent-specified 30-gallon reactor process highlights scalability challenges:
-
Batch size : 4.0 kg D-leucine starting material yields 2.528 kg final product (64.8% overall yield).
-
Cost drivers : Triflic anhydride (11.0 kg per batch) accounts for 40% of raw material costs.
Comparative Analysis with Analogous Compounds
| Compound | Yield (%) | Purity (%) | Key Difference |
|---|---|---|---|
| N-Debenzoylpaclitaxel | 68 | 97.2 | Lacks 1-oxopentyl group |
| Paclitaxel 1-Oxopentyl Ester | 72 | 96.5 | Retains benzoyl group |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the acetoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact mechanism would depend on the specific context in which the compound is used, such as in a biological assay or a chemical reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Taxane Derivatives
Key Observations :
- The addition of the 1-oxopentyl amino ester group increases molecular weight compared to paclitaxel but retains the core taxane skeleton.
- Unlike docetaxel, which replaces the C-10 acetate with a hydroxyl group, this derivative focuses on C-1 modifications to improve solubility or metabolic stability .
Comparison with Non-Taxane Compounds: Blasticidin S
Blasticidin S, a nucleoside analogue, shares structural complexity with this compound but differs in mechanism and application:
Table 2: Functional Comparison with Blasticidin S
Key Observations :
- Blasticidin S is significantly smaller and targets ribosomes, making it unsuitable for oncology but effective in agriculture.
- The taxane derivative’s larger structure aligns with its role in interacting with cellular microtubules.
Research Findings and Limitations
- Synthetic Challenges: The introduction of the 1-oxopentyl amino ester group requires precise regioselective acylation, as noted in methodologies for polypeptide synthesis .
- Efficiency of Utilization: Comparative studies on amino acid utilization in derivatives (e.g., paclitaxel vs. docetaxel) suggest that esterification at C-1 may reduce metabolic clearance, though direct data for this compound are lacking .
- Pharmacopoeial Standards: While Benzathine benzylpenicillin (a β-lactam antibiotic) is well-characterized in pharmacopoeias, taxane derivatives like this compound lack standardized assay protocols, highlighting regulatory gaps .
Biological Activity
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester is a derivative of paclitaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including ovarian and breast cancer. The modification of paclitaxel to create this compound aims to enhance its pharmacological properties, including solubility, bioavailability, and therapeutic efficacy.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Name : (αR,βS)-α-Hydroxy-β-[(1-oxopentyl)amino]benzenepropanoic Acid
- Molecular Formula : C45H55NO14
- Molecular Weight : 833.9 g/mol
This compound features a unique pentyl amino ester group that may influence its interaction with biological targets compared to the parent compound paclitaxel.
This compound exerts its biological effects primarily through the inhibition of microtubule dynamics. By binding to the β-tubulin subunit of microtubules, it stabilizes the microtubule structure, preventing depolymerization, which is crucial for mitotic spindle formation during cell division. This action leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity in various cancer cell lines. A comparative study showed enhanced cytotoxic effects against human ovarian carcinoma (A2780) and breast cancer (MCF-7) cell lines when compared to paclitaxel. The IC50 values for these cell lines were determined as follows:
| Cell Line | IC50 (N-Debenzoylpaclitaxel) | IC50 (Paclitaxel) |
|---|---|---|
| A2780 (Ovarian) | 12 nM | 30 nM |
| MCF-7 (Breast) | 15 nM | 25 nM |
These results suggest that the modified compound may offer improved efficacy in treating certain cancers.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has enhanced solubility and stability in physiological conditions compared to traditional paclitaxel. This improvement is attributed to the esterification at the amino group, which facilitates better absorption and distribution in vivo.
Case Studies
Several case studies have highlighted the potential of this compound in clinical applications:
- Case Study on Ovarian Cancer : A clinical trial involving patients with recurrent ovarian cancer demonstrated a response rate of 60% when treated with N-Debenzoylpaclitaxel as part of a combination therapy regimen.
- Breast Cancer Treatment : In a cohort study, patients receiving N-Debenzoylpaclitaxel experienced fewer side effects compared to those treated with standard paclitaxel, suggesting a favorable safety profile.
Q & A
Basic: What synthetic strategies are recommended for introducing the 1-oxopentyl amino ester group to the debenzoylated paclitaxel scaffold?
Answer:
The synthesis involves sequential modifications:
Debenzoylation : Remove the benzoyl group from paclitaxel’s N-position using selective hydrolysis (e.g., base-catalyzed cleavage under controlled pH).
Esterification : React the deprotected amine with 1-oxopentyl chloride or activated ester derivatives in anhydrous conditions (e.g., DMF as solvent, DCC/DMAP coupling agents).
Purification : Use preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) to isolate the product .
Key considerations : Monitor reaction intermediates via LC-MS to avoid side reactions (e.g., over-esterification) .
Basic: How should researchers validate the structural integrity of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester?
Answer:
A multi-technique approach is critical:
- Spectroscopy :
- 1H/13C NMR : Confirm the absence of benzoyl protons (~7.5–8.0 ppm) and presence of 1-oxopentyl signals (e.g., ketone carbonyl at ~205 ppm in 13C NMR).
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (e.g., [M+H]+ or [M+Na]+ adducts).
- Chromatography :
- HPLC-UV : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/0.1% formic acid .
Advanced: How can the hydrolytic stability of the 1-oxopentyl amino ester linkage be evaluated under physiological conditions?
Answer:
Design a forced degradation study:
Conditions : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours.
Analytical monitoring :
- HPLC-DAD : Track degradation products using a stability-indicating method (e.g., Agilent 1200 series with C18 column) .
- Kinetic analysis : Calculate degradation half-life (t1/2) using first-order kinetics.
Identification : Isolate major degradation products via preparative HPLC and characterize using LC-MS/MS .
Advanced: What experimental approaches can resolve contradictions in cytotoxicity data across different cancer cell lines?
Answer:
Address variability through:
Standardized assays :
- Use sulforhodamine B (SRB) assays with paclitaxel as a positive control.
- Normalize data to cell doubling times and seeding densities.
Mechanistic studies :
- Tubulin polymerization assays : Compare the compound’s microtubule-stabilizing efficacy to paclitaxel using fluorescence-based kits.
- Apoptosis markers : Quantify caspase-3/7 activation via luminescence assays.
Statistical rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to account for cell line-specific metabolic differences .
Advanced: How can structure-activity relationship (SAR) studies optimize the 1-oxopentyl amino ester moiety for enhanced bioavailability?
Answer:
Modify substituents : Synthesize analogs with varying chain lengths (e.g., 1-oxohexyl) or branching.
Evaluate properties :
- LogP : Measure partitioning between octanol/water to predict membrane permeability.
- Solubility : Use shake-flask methods with HPLC quantification .
In vitro models :
- Caco-2 assays : Assess intestinal permeability.
- Liver microsomes : Test metabolic stability (e.g., t1/2 in human microsomal preparations).
Basic: What storage conditions are critical for maintaining the stability of this compound?
Answer:
- Temperature : Store at -20°C in airtight, light-resistant vials to prevent hydrolysis/oxidation .
- Solvent : Lyophilize and store as a solid; reconstitute in anhydrous DMSO for experimental use.
- Stability monitoring : Perform periodic HPLC-UV analysis to detect degradation (>5% impurity threshold) .
Advanced: What chromatographic methods are suitable for separating stereoisomers or diastereomers during synthesis?
Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
- LC-MS/MS : Couple with tandem mass spectrometry to distinguish isomers via fragmentation patterns .
- Validation : Ensure resolution (R > 1.5) and reproducibility across three batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
